3-Chlorobenzoic Acid

Catalog No.
S596899
CAS No.
535-80-8
M.F
C7H5ClO2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzoic Acid

CAS Number

535-80-8

Product Name

3-Chlorobenzoic Acid

IUPAC Name

3-chlorobenzoic acid

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

LULAYUGMBFYYEX-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER.
SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE.
SLIGHTLY SOL IN ALCOHOL AND ETHER.
450 mg/l at 15 °C in water.
0.45 mg/mL

Synonyms

3-chlorobenzoate, 3-chlorobenzoic acid, m-chlorobenzoic acid, meta-chlorobenzoate

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)O

The exact mass of the compound 3-Chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.00 msol in 2850 parts cold water; more sol in hot water.slightly sol in benzene, carbon sulfide, petroleum ether, carbon tetrachloride; more sol in hot benzene.slightly sol in alcohol and ether.450 mg/l at 15 °c in water.0.45 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8443. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. It belongs to the ontological category of monochlorobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chlorobenzoic acid (CAS: 535-80-8) is a meta-halogenated aromatic building block widely procured as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty oxidants like m-CPBA. Characterized by a moderate pKa of 3.84 and a melting point of approximately 153–157 °C, it offers a balanced profile of inductive electron withdrawal and thermal processability [1]. Unlike its ortho and para isomers, the meta-chloro substitution provides specific regiochemical directing effects during electrophilic aromatic substitution, making it an indispensable precursor for complex multi-substituted benzenes. Its predictable reactivity and solubility in standard organic solvents make it a highly reliable raw material for scalable industrial workflows.

Attempting to substitute 3-chlorobenzoic acid with its closest in-class analogs, such as 2-chlorobenzoic acid or 4-chlorobenzoic acid, leads to immediate failures in process chemistry and downstream product viability. Substituting with the ortho-isomer (2-chlorobenzoic acid) introduces a severe steric 'ortho-effect' that drastically lowers the pKa to 2.90, fundamentally altering salt-formation thermodynamics and pH-dependent phase separations[1]. Conversely, utilizing the para-isomer (4-chlorobenzoic acid) shifts the melting point from ~155 °C to over 241 °C due to high molecular symmetry, which plummets its solubility in standard organic solvents and requires significantly higher energy inputs for melt-phase or concentrated liquid-phase processing[2]. Furthermore, the meta-chloro group dictates a unique regioselectivity during subsequent nitration or halogenation steps; using an alternative isomer will yield the wrong substitution pattern, rendering the resulting intermediates useless for targeted API synthesis.

Acidity and Salt-Formation Control (pKa)

The position of the chlorine substituent profoundly impacts the acidity of the benzoic acid core. 3-Chlorobenzoic acid exhibits a pKa of 3.84, reflecting a purely inductive electron-withdrawing effect from the meta position. In contrast, 2-chlorobenzoic acid has a pKa of 2.90 due to strong steric and intramolecular interactions (the ortho-effect) [1]. This nearly 1-log-unit difference means 3-chlorobenzoic acid is significantly less acidic than the ortho-isomer, providing a wider, more manageable pH window for controlled API salt crystallization and buffering.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data3.84
Comparator Or Baseline2-Chlorobenzoic acid (2.90) and 4-Chlorobenzoic acid (4.00)
Quantified Difference0.94 pKa units higher than 2-CBA; 0.16 units lower than 4-CBA
ConditionsAqueous solution, 25 °C

Procuring the meta-isomer ensures predictable buffering and controlled salt formation without the aggressive acidity and steric hindrance introduced by ortho-substituted alternatives.

Thermal Processability and Solvent Compatibility

Molecular symmetry dictates the crystal lattice energy and, consequently, the thermal behavior of chlorobenzoic acids. 3-Chlorobenzoic acid melts at 153–157 °C, whereas the highly symmetric 4-chlorobenzoic acid has a melting point of 241–245 °C [1]. This ~88 °C reduction in melting point for the meta-isomer directly correlates with a lower lattice energy, which translates to substantially higher solubility in standard organic solvents and lower energy requirements for dissolution and melt-phase reactions.

Evidence DimensionMelting Point
Target Compound Data153–157 °C
Comparator Or Baseline4-Chlorobenzoic acid (241–245 °C)
Quantified Difference~88 °C lower melting point
ConditionsStandard atmospheric pressure

A significantly lower melting point reduces energy overhead in thermal processing and prevents solvent-volume bloat by enabling higher concentration liquid-phase reactions.

Regioselective Directing Effects in API Precursor Synthesis

In the synthesis of multi-substituted benzenes, the starting isomer dictates the final substitution pattern. 3-Chlorobenzoic acid directs incoming electrophiles (such as nitronium or halogens) to specific positions dictated by the meta-chloro and carboxyl groups, enabling the synthesis of critical intermediates like 3-chloro-4-nitrobenzoic acid and 3-chloro-2-fluorobenzoic acid . Utilizing 2- or 4-chlorobenzoic acid under identical conditions yields entirely different regiochemical isomers that cannot be converted into the target API scaffolds.

Evidence DimensionRegiochemical Outcome
Target Compound DataYields 3-chloro-4-substituted or 3-chloro-2-substituted derivatives
Comparator Or Baseline4-Chlorobenzoic acid (yields 4-chloro-3-substituted derivatives)
Quantified DifferenceStrictly orthogonal substitution patterns
ConditionsElectrophilic aromatic substitution (e.g., nitration, halogenation)

Procuring the exact meta-isomer is non-negotiable for synthesizing specific downstream agrochemicals and Aurora A kinase inhibitors, as isomers will yield the wrong molecular scaffold.

Synthesis of Multi-Substituted API Building Blocks

Due to its specific regiochemical directing effects, 3-chlorobenzoic acid is the mandatory starting material for synthesizing complex intermediates like 3-chloro-2-fluorobenzoic acid and 3-chloro-4-nitrobenzoic acid. These derivatives are critical building blocks for advanced active pharmaceutical ingredients (APIs), including Aurora A kinase inhibitors, where the exact substitution pattern is required for target binding .

Precursor for Specialty Oxidants (m-CPBA)

3-Chlorobenzoic acid is the foundational precursor (via 3-chlorobenzoyl chloride) for meta-chloroperoxybenzoic acid (m-CPBA), one of the most widely used electrophilic oxidants in organic chemistry. Its specific pKa and thermal stability profile ensure that the resulting peroxy acid maintains a favorable balance of reactivity and shelf-stability compared to other peroxybenzoic acid derivatives .

Pharmaceutical Co-Crystal Formulation

With a pKa of 3.84, 3-chlorobenzoic acid falls into an optimal acidity range for forming stable supramolecular co-crystals with basic APIs (e.g., aminopyridines). Its lower melting point compared to the para-isomer facilitates easier melt-extrusion and solvent-evaporation co-crystallization techniques, improving the solubility and bioavailability profiles of basic drugs [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Crystals or fluffy white powder. (NTP, 1992)
Solid; [Merck Index] White powder; [MSDSonline]
Solid

Color/Form

CRYSTALS
PRISMS FROM WATER

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.9978071 Da

Monoisotopic Mass

155.9978071 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

10

Density

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink
1.496 AT 25 °C/4 °C

LogP

2.68 (LogP)
2.68

Appearance

White Solid

Melting Point

316 °F (NTP, 1992)
158 °C

UNII

02UOJ7064K

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 67 of 70 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00233 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

535-80-8

Metabolism Metabolites

YIELDS M-CHLOROBENZOYL-BETA-D-GLUCURONIC ACID IN RABBIT; YIELDS 3-CHLOROCATECHOL IN PSEUDOMONAS; YIELDS 5-CHLORO-1,2-DIHYDRO-1,2-DIHYDROXYBENZOIC ACID IN ALCALIGENES. /FROM TABLE/
YIELDS M-CHLOROHIPPURIC ACID IN RABBIT. /FROM TABLE/
IN PRESENCE OF 500 MG GLUCOSE, BACTERIA FROM SEWAGE TREATMENT PLANT EFFLUENT COMPLETELY DEGRADED 100 MG M-CHLOROBENZOIC ACID/500 ML MEDIUM DURING 7 DAYS. 1ST METAB WAS 3-CHLOROCATECHOL, WHICH WAS CONVERTED INTO 2-HYDROXY-3-CHLOROMUCONIC SEMIALDEHYDE, WHICH WAS IN TURN FURTHER DECOMP.
Plasmid pJP4 permits its host bacterium, strain JMP134, to degrade and utilize as sole sources of carbon and energy 3-chlorobenzoate and 2,4-dichlorophenoxyacetic acid. Mutagenesis of pJ4 by transposons Tn5 and Tn1771 enabled localization of five genes for enzymes involved in these catabolic pathways. Four of the genes, tfdB, tfdC, tfdD, and tfdE, encoded 2,4-dichlorophenol, hydroxylase, dichlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and chlorodienelactone hydrolase, respectively. No function has been assigned to the fifth gene, trans-chlorodiene lactone isomerase, although it may encode a trans-chlorodiene lactone isomerase. Inactivation of genes dichlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and chlorodienelactone hydrolase which encode the transformation of dichlorocatechol to chloromaleylacetic acid, prevented host strain JMP134 from degrading both 3-chlorobenzoate and 2,4-dichlorophenoxyacetic acid, which indicates that the pathways for these two substrates utilize common enzyme for the dissimilation of chlorocatechols. Studies with cloned catabolic genes from pJP4 indicated that whereas all essential steps in the degradation of 2,4-dichlorophenoxyacetic acid are plasmid encoded, the conversion of 3-chlorobenzoate to chlorocatechol is specified by chromosomal genes.

Wikipedia

3-Chlorobenzoic_acid

Methods of Manufacturing

... BY CATALYTIC OXIDN OF 1-CHLORO-3-ETHYLBENZENE; BY CHLORINATION OF BENZOIC ACID; BY THE VON RICHTER REACTION FROM 1-CHLORO-4-NITROBENZENE & ALCOHOLIC POTASSIUM CYANIDE.

General Manufacturing Information

Benzoic acid, 3-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

Transcriptome differences between Cupriavidus necator NH9 grown with 3-chlorobenzoate and that grown with benzoate

Ryota Moriuchi, Hideo Dohra, Yu Kanesaki, Naoto Ogawa
PMID: 33720310   DOI: 10.1093/bbb/zbab044

Abstract

RNA-seq analysis of Cupriavidus necator NH9, a 3-chlorobenzoate degradative bacterium, cultured with 3-chlorobenzaote and benzoate, revealed strong induction of genes encoding enzymes in degradation pathways of the respective compound, including the genes to convert 3-chlorobenzaote and benzoate to chlorocatechol and catechol, respectively, and the genes of chlorocatechol ortho-cleavage pathway for conversion to central metabolites. The genes encoding transporters, components of the stress response, flagellar proteins, and chemotaxis proteins showed altered expression patterns between 3-chlorobenzoate and benzoate. Gene Ontology enrichment analysis revealed that chemotaxis-related terms were significantly upregulated by benzoate compared with 3-chlorobenzoate. Consistent with this, in semisolid agar plate assays, NH9 cells showed stronger chemotaxis to benzoate than to 3-chlorobenzoate. These results, combined with the absence of genes related to uptake/chemotaxis for 3-chlorobenzoate located closely to the degradation genes of 3-chlorobenzoate, suggested that NH9 has not fully adapted to the utilization of chlorinated benzoate, unlike benzoate, in nature.


Mechanism of Ni-Catalyzed Oxidations of Unactivated C(sp

Yehao Qiu, John F Hartwig
PMID: 33111517   DOI: 10.1021/jacs.0c09157

Abstract

The Ni-catalyzed oxidation of unactivated alkanes, including the oxidation of polyethylenes, by
-chloroperbenzoic acid (
CPBA) occur with high turnover numbers under mild conditions, but the mechanism of such transformations has been a subject of debate. Putative, high-valent nickel-oxo or nickel-oxyl intermediates have been proposed to cleave the C-H bond, but several studies on such complexes have not provided strong evidence to support such reactivity toward unactivated C(sp
)-H bonds. We report mechanistic investigations of Ni-catalyzed oxidations of unactivated C-H bonds by
CPBA. The lack of an effect of ligands, the formation of carbon-centered radicals with long lifetimes, and the decomposition of
CPBA in the presence of Ni complexes suggest that the reaction occurs through free alkyl radicals. Selectivity on model substrates and deuterium-labeling experiments imply that the
-chlorobenzoyloxy radical derived from
CPBA cleaves C-H bonds in the alkane to form an alkyl radical, which subsequently reacts with
CPBA to afford the alcohol product and regenerate the aroyloxy radical. This free-radical chain mechanism shows that Ni does not cleave the C(sp
)-H bonds as previously proposed; rather, it catalyzes the decomposition of
CPBA to form the aroyloxy radical.


Biodegradation of 3-chlorobenzoic acid with electron shuttle systems: pathways and molecular identification

Ola A A Khalil, Mohamed N Abu El-Naga, Heba Abd-Alla El-Bialy
PMID: 32613418   DOI: 10.1007/s00203-020-01965-1

Abstract

A synergy of biodegradation and electron shuttle systems is a promising strategy for eliminating pollutants including chlorinated aromatic compounds. The present work studies the degradation products of 3-chlorobenzoic acid by Pseudomonas putida in the presence of an electron shuttle system (ESS) composed of citrate and pyruvate as electron donors and the pollutant as an electron acceptor. Chromatographic results showed different pathways involved in the biodegradation process under the influence of electron shuttle systems. These routes depend on oxidation and reduction reactions for output byproducts to be easily mineralized by the bacterium under investigation. A nucleotide sequence with about 380 bp of a ton B gene was detected in P. putida and it resembles Escherichia coli Ton B. The relatedness tree of the selected gene reveals a high similarity and is comparable to P. aeruginosa (100%) and the highest variation with that of P. citronellolis (21.99%). Accordingly, in the presence of electron shuttle systems, the genes responsible for bacterial influx were activated to ease the biodegradation process. In an application model, the remediated-water samples were handled by two recycling processes using Scenedesmus obliquus and Trigonella foenum-graecum to evaluate the efficiency of this non-conventional treatment. In conclusion, this strategy succeeded in remediating the polluted water with chlorinated aromatic compounds for further applications.


Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO

Yiyang Huang, Hui Wang, Kai Huang, Donggen Huang, Shuang Yin, Qin Guo
PMID: 30526405   DOI: 10.1080/09593330.2018.1556741

Abstract

Degradation kinetics and mechanism of 3-Chlorobenzoic acid (3-CBA) in anoxic water environment using graphene/TiO
(GR/TiO
) as photocatalyst had been investigated. The effects of various parameters such as catalyst dosage, pH, initial concentration, catalyst reuse and dissolved oxygen (DO) on 3-CBA photocatalytic degradation kinetics were studied. The qualitative and quantitative analysis for degradation intermediate products and parent compound were studied by using HPLC, HPLC/MS/MS and IC technologies. The results show that the residual concentration of 3-CBA has a good linear relationship and its correlation coefficient
are all greater than 0.985 by Langmuir-Hinshelwood (L-H) dynamic model under different photocatalytic degradation conditions. Some oxidative degradation products such as 3-chlorophenol, resorcinol, and hydroxyquinol are generated, and some reductive degradation products such as 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and cyclohexanediol are produced, and part of 3-CBA are mineralized to generate CO
when DO is in the range of 0.5-1.0 mg/L; When DO is less than 0.28 mg/L, photocatalytic reduction mainly occurs. The results provide a theoretical basis for photocatalytic
remediation of pollutants in anoxic water environment.


The response of soil Arthrobacter agilis lush13 to changing conditions: Transition between vegetative and dormant state

Inna P Solyanikova, Nataliya E Suzina, Nataliya S Egozarian, Valentina N Polivtseva, Nataliya V Prisyazhnaya, Galina I El-Registan, Andrey L Mulyukin, Ludmila A Golovleva
PMID: 28976238   DOI: 10.1080/03601234.2017.1356665

Abstract

This work was aimed at studying the response of soil non-spore-forming actinobacterial strain Arthrobacter agilis Lush 13 to changing natural conditions, such as nutrient availability and the presence of degradable and recalcitrant aliphatic and aromatic substrates. The A. agilis strain Lush13 was able to degrade octane, nonane, hexadecane, benzoate, phenol, and 2,3-, 2,4-, 2,5-, 2,6-dichlorophenols, but not grew on 3,4-dichlorophenol, 2,3,4-, 2,4,5-, 2,4,6-trichlorophenol (TCP), pentachlorophenol (PCP), 2-chlorobenzoate, 3-chlorobenzoate, 3,5-dichlorobenzoate, 2,4-dichlorobenzoate. Under growth-arresting conditions due to nitrogen- or multiple starvation or recalcitrant (non-utilizable) carbon source, the studied strain preserved viability for prolonged periods (4-24 months) due to transition to dormancy in the form of conglomerated small and ultrasmall cyst-like dormant cells (CLC). Dormant cells were shown to germinate rapidly (30 min or later) after removal of starvation stress, and this process was followed by breakdown of conglomerates with the eliberation and further division of small multiple actively growing daughter cells. Results of this study shed some light to adaptive capabilities of soil arthrobacters in pure and polluted environments.


Benzoate degradation by Rhodococcus opacus 1CP after dormancy: Characterization of dioxygenases involved in the process

Inna P Solyanikova, Elena V Emelyanova, Oksana V Borzova, Ludmila A Golovleva
PMID: 26669259   DOI: 10.1080/03601234.2015.1108814

Abstract

The process of benzoate degradation by strain Rhodococcus opacus 1CP after a five-year dormancy was investigated and its peculiarities were revealed. The strain was shown to be capable of growth on benzoate at a concentration of up to 10 g L(-1). The substrate specificity of benzoate dioxygenase (BDO) during the culture growth on a medium with a low (200-250 mg L(-1)) and high (4 g L(-1)) concentration of benzoate was assessed. BDO of R. opacus 1CP was shown to be an extremely narrow specificity enzyme. Out of 31 substituted benzoates, only with one, 3-chlorobenzoate, its activity was higher than 9% of that of benzoate. Two dioxygenases, catechol 1,2-dioxygenase (Cat 1,2-DO) and protocatechuate 3,4-dioxygenase (PCA 3,4-DO), were identified in a cell-free extract, purified and characterized. The substrate specificity of Cat 1,2-DO isolated from cells of strain 1CP after the dormancy was found to differ significantly from that of Cat 1,2-DO isolated earlier from cells of this strain grown on benzoate. By its substrate specificity, the described Cat 1,2-DO was close to the Cat 1,2-DO from strain 1CP grown on 4-methylbenzoate. Neither activity nor inhibition by protocatechuate was observed during the reaction of Cat 1,2-DO with catechol, and catechol had no inhibitory effect on the reaction of PCA 3,4-DO with protocatechuate.


A putative porin gene of Burkholderia sp. NK8 involved in chemotaxis toward β-ketoadipate

Kimiko Yamamoto-Tamura, Ikuro Kawagishi, Naoto Ogawa, Takeshi Fujii
PMID: 25649919   DOI: 10.1080/09168451.2015.1006571

Abstract

Burkholderia sp. NK8 can utilize 3-chlorobenzoate (3CB) as a sole source of carbon because it has a megaplasmid (pNK8) that carries the gene cluster (tfdT-CDEF) encoding chlorocatechol-degrading enzymes. The expression of tfdT-CDEF is induced by 3CB. In this study, we found that NK8 cells were attracted to 3CB and its degradation products, 3- and 4-chlorocatechol, and β-ketoadipate. Capillary assays revealed that a pNK8-eliminated strain (NK82) was defective in chemotaxis toward β-ketoadipate. The introduction of a plasmid carrying a putative outer membrane porin gene, which we name ompNK8, into strain NK82 restored chemotaxis toward β-ketoadipate. RT-PCR analyses demonstrated that the transcription of the ompNK8 gene was enhanced in the presence of 3CB.


Chloromuconolactone dehalogenase ClcF of actinobacteria

Inna P Solyanikova, Elena G Plotnikova, Ekaterina S Shumkova, Irina V Robota, Natalya V Prisyazhnaya, Ludmila A Golovleva
PMID: 24762180   DOI: 10.1080/03601234.2014.894778

Abstract

This work investigated the distribution of the clcF gene in actinobacteria isolated from different ecotopes. The gene encodes chloromuconolactone dehalogenase (CMLD) ClcF, the enzyme found to date in only one representative of Gram-positive bacteria, Rhodococcus opacus 1CP, adapted to 2-chlorophenol (2CP). Using primers specific to the clcF gene, from the DNA matrix of rhodococcal strains closely related to species Rhodococcus wratislaviensis (P1, P12, P13, P20, G10, KT112, KT723, BO1) we obtained PCR products whose nucleotide sequences were 100% identical to that of the clcF gene from strain R. opacus 1CP. CMLDs isolated from the biomass of strains Rhodococcus spp. G10 and P1 grown on 2CP did not differ by their subunit molecular mass deduced from the known amino acid sequence of the clcF gene from the ClcF of strain R. opacus 1CP. Matrix-assisted laser dissociation/ionization time-of-flight mass spectrometry showed the presence of a peak with m/z 11,194-11,196 Da both in whole cells and in protein solutions with a ClcF activity. Thus, we have first time shown the distribution of ClcF among actinobacteria isolated from geographically distant habitats.


Solution-phase microwave assisted parallel synthesis, biological evaluation and in silico docking studies of N,N'-disubstituted thioureas derived from 3-chlorobenzoic acid

Muhammad Khawar Rauf, Sumera Zaib, Ammara Talib, Masahiro Ebihara, Amin Badshah, Michael Bolte, Jamshed Iqbal
PMID: 27480030   DOI: 10.1016/j.bmc.2016.07.042

Abstract

A facile and robust microwave-assisted solution phase parallel synthesis protocol was exercised for the development of a 38-member library of N,N'-disubstituted thiourea analogues (1-38) by using an identical set of conditions. The reaction time for synthesis of N,N'-disubstituted thiourea analogues was drastically reduced from a reported duration of 8-12h for conventional methods to only 1.5-2.0min. All the derivatives (1-38) were characterized by physico-analytical techniques such as elemental analysis in combination with FT-IR, (1)H, (13)C NMR and by single crystal XRD analysis have also been performed. These compounds were screened for their in vitro urease inhibition activities. Majority of compounds exhibited potent urease inhibition activities, however, the most significant activity was found for 16, with an IC50 value of 1.23±0.1μM. Furthermore, the synthesized compounds were screened for their cytotoxic potential against lungs cancer cell lines. Cell culture studies demonstrated significant toxicity of the compounds on the cell lines, and the levels of toxicity were altered in the presence of various side groups. The molecular docking studies of the most potent inhibitors were performed to identify the probable binding modes in the active site of the urease enzymes. These compounds have a great potential and significance for further investigations.


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